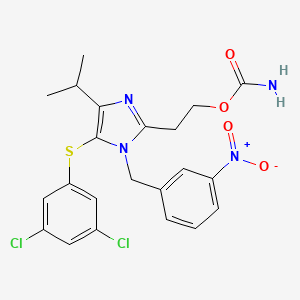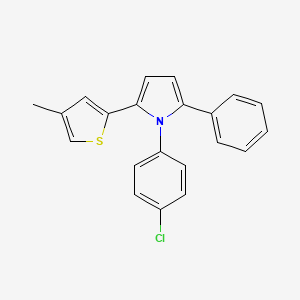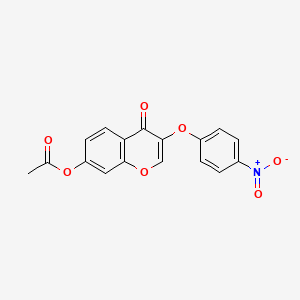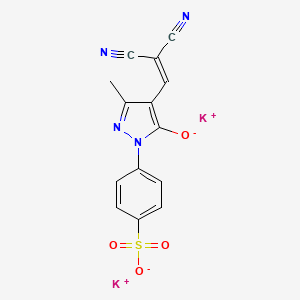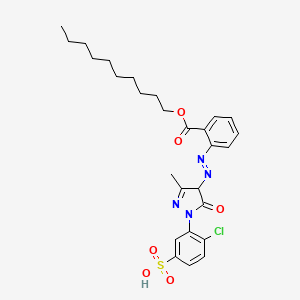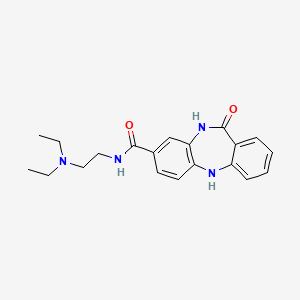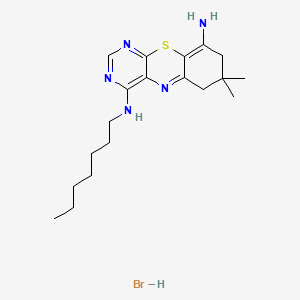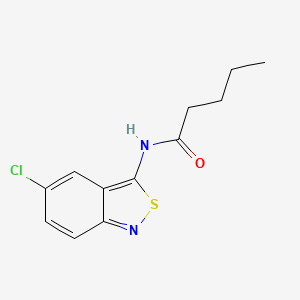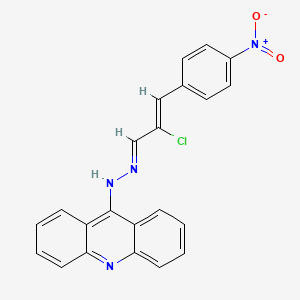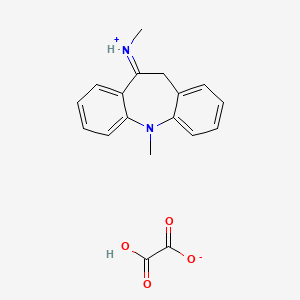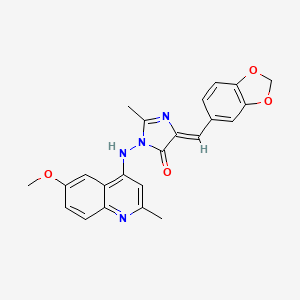
4H-Imidazol-4-one, 3,5-dihydro-5-(1,3-benzodioxol-5-ylmethylene)-3-(((6-methoxy-2-methyl-4-quinolinyl)amino)-2-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4H-Imidazol-4-one, 3,5-dihydro-5-(1,3-benzodioxol-5-ylmethylene)-3-(((6-methoxy-2-methyl-4-quinolinyl)amino)-2-methyl- is a complex organic compound that features multiple functional groups, including an imidazole ring, a benzodioxole moiety, and a quinoline derivative. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the imidazole ring, the introduction of the benzodioxole group, and the attachment of the quinoline derivative. Typical synthetic routes may involve:
Formation of the Imidazole Ring: This can be achieved through cyclization reactions involving precursors such as glyoxal, ammonia, and aldehydes.
Introduction of the Benzodioxole Group: This step may involve the use of reagents like catechol and formaldehyde under acidic conditions.
Attachment of the Quinoline Derivative: This can be done through nucleophilic substitution reactions using quinoline derivatives and appropriate leaving groups.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy and methyl groups.
Reduction: Reduction reactions could target the imidazole ring or the quinoline moiety.
Substitution: Nucleophilic or electrophilic substitution reactions may occur at various positions on the benzodioxole or quinoline rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinoline N-oxides, while reduction could produce dihydroquinoline derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, it may be studied for its potential interactions with enzymes or receptors, given the presence of multiple functional groups that can engage in hydrogen bonding or hydrophobic interactions.
Medicine
Medicinally, compounds with similar structures are often investigated for their potential as therapeutic agents, particularly in the treatment of diseases such as cancer, infections, or neurological disorders.
Industry
In industry, such compounds might be used in the development of new materials, dyes, or as intermediates in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action for this compound would depend on its specific biological target. Generally, it could interact with proteins or nucleic acids, modulating their function through binding interactions. The presence of the quinoline moiety suggests potential activity against DNA or RNA, while the imidazole ring could interact with metal ions or enzyme active sites.
Comparison with Similar Compounds
Similar Compounds
4H-Imidazol-4-one Derivatives: Compounds with similar imidazole structures.
Benzodioxole Derivatives: Molecules containing the benzodioxole moiety.
Quinoline Derivatives: Compounds with quinoline structures.
Uniqueness
The uniqueness of this compound lies in the combination of these three distinct moieties, which may confer unique biological activities or chemical reactivity compared to other compounds with only one or two of these groups.
Properties
CAS No. |
85986-84-1 |
|---|---|
Molecular Formula |
C23H20N4O4 |
Molecular Weight |
416.4 g/mol |
IUPAC Name |
(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-3-[(6-methoxy-2-methylquinolin-4-yl)amino]-2-methylimidazol-4-one |
InChI |
InChI=1S/C23H20N4O4/c1-13-8-19(17-11-16(29-3)5-6-18(17)24-13)26-27-14(2)25-20(23(27)28)9-15-4-7-21-22(10-15)31-12-30-21/h4-11H,12H2,1-3H3,(H,24,26)/b20-9- |
InChI Key |
HAXHMTMBSXFPML-UKWGHVSLSA-N |
Isomeric SMILES |
CC1=CC(=C2C=C(C=CC2=N1)OC)NN3C(=N/C(=C\C4=CC5=C(C=C4)OCO5)/C3=O)C |
Canonical SMILES |
CC1=CC(=C2C=C(C=CC2=N1)OC)NN3C(=NC(=CC4=CC5=C(C=C4)OCO5)C3=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



